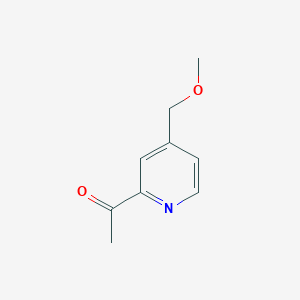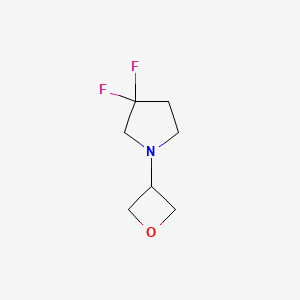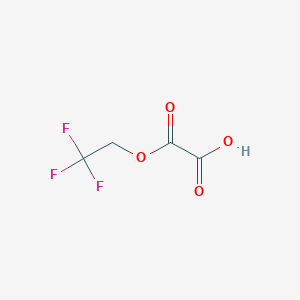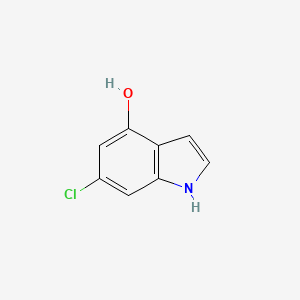
4-Hydroxyindoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyindoline-2,3-dione is a heterocyclic organic compound that belongs to the indole family It is characterized by the presence of a hydroxyl group at the fourth position and a dione structure at the second and third positions of the indoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxyindoline-2,3-dione can be synthesized through several methods. One common approach involves the oxidation of indoline derivatives. For instance, the oxidation of 4-hydroxyindoline using oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable and cost-effective methods. Catalytic oxidation processes using metal catalysts and environmentally benign oxidants are often preferred to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert it back to indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the indoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents under acidic or basic conditions.
Major Products:
Oxidation: Formation of quinonoid structures.
Reduction: Formation of indoline derivatives.
Substitution: Formation of various substituted indoline derivatives.
Scientific Research Applications
4-Hydroxyindoline-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-hydroxyindoline-2,3-dione exerts its effects involves interactions with various molecular targets. It can act as an inhibitor of specific enzymes or interact with cellular receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Isatin (1H-indole-2,3-dione): Shares a similar dione structure but lacks the hydroxyl group at the fourth position.
4-Hydroxyisoindoline-1,3-dione: Similar structure but differs in the position of the dione group
Uniqueness: 4-Hydroxyindoline-2,3-dione is unique due to the presence of both a hydroxyl group and a dione structure, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications .
Properties
CAS No. |
116569-10-9 |
|---|---|
Molecular Formula |
C8H5NO3 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
4-hydroxy-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H5NO3/c10-5-3-1-2-4-6(5)7(11)8(12)9-4/h1-3,10H,(H,9,11,12) |
InChI Key |
RERJAXNEBASVMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-2-methyloxazolo[4,5-c]pyridine](/img/structure/B11916972.png)
![8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11916980.png)



![Furo[2,3-b]quinoline](/img/structure/B11916999.png)
![3-(Difluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B11917004.png)

![(1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid](/img/structure/B11917023.png)




![6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11917043.png)
